molecular formula C16H29NO B1588728 1-Morpholinocyclododecene CAS No. 3725-39-1

1-Morpholinocyclododecene

Cat. No. B1588728
CAS RN: 3725-39-1
M. Wt: 251.41 g/mol
InChI Key: SZTBSJOMNRSBGA-MHWRWJLKSA-N
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Description

1-Morpholinocyclododecene is a cyclic amine-based compound . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Synthesis Analysis

The condensation of 1-morpholinocyclododecene with acrolein gives 15-morpholinobicyclo[9.3.1]pentadeca-14, 15-diene and 14-hydroxy-15-morpholinobicyclo[9.3.1]pentadec-15-ene, which on acid hydrolysis form 14-hydroxybicyclo[9.3.1]pentadecan-15-one . The hydrogenation of 15-morpholinobicyclo[9.3.1]pentadeca-14, 15-diene and subsequent acid hydrolysis gave bicyclo[9.3.1]-pentadecan-15-one .


Molecular Structure Analysis

The molecular formula of 1-Morpholinocyclododecene is C16H29NO . Its molecular weight is 251.41 . The SMILES string representation of the molecule is C1CCCCCC(=CCCCC1)N2CCOCC2 .


Physical And Chemical Properties Analysis

1-Morpholinocyclododecene has a density of 0.9±0.1 g/cm3 . Its boiling point is 380.3±31.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.8±3.0 kJ/mol . The flash point is 112.1±27.2 °C . The index of refraction is 1.487 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Condensation Reactions : 1-Morpholinocyclododecene undergoes condensation with acrolein, resulting in compounds like 15-morpholinobicyclo[9.3.1]pentadeca-14,15-diene and 14-hydroxy-15-morpholinobicyclo[9.3.1]pentadec-15-ene. These products can undergo further transformations like acid hydrolysis, forming 14-hydroxybicyclo[9.3.1]pentadecan-15-one (Zakharkin & Guseva, 1976).

  • Formation of Bicyclo[9.3.1]-Pentadecan-15-One : Hydrogenation of 15-morpholinobicyclo[9.3.1]pentadeca-14,15-diene followed by acid hydrolysis leads to the production of bicyclo[9.3.1]-pentadecan-15-one. This demonstrates the chemical versatility of 1-morpholinocyclododecene in synthetic organic chemistry (Zakharkin & Guseva, 1976).

  • Interaction with Frustrated Lewis Pairs : The compound reacts with B(C6F5)3 and phenylacetylene, forming a mixture of compounds, indicating its reactivity and potential use in organometallic chemistry and catalysis (Dureen, Brown, & Stephan, 2010).

Pharmaceutical Chemistry

  • Morpholine Derivatives : Morpholine, a related compound, is important in pharmaceutical chemistry due to its functional groups and industrial significance. Chemical manipulations involving morpholine derivatives, which could include 1-morpholinocyclododecene, are crucial for developing therapeutic agents (Rupak, Vulichi, & Suman, 2016).

  • various potent drugs due to their structural and physicochemical properties (Walker, Eklov, & Bedore, 2012).
  • Optical Purity in Pharmaceutical Compounds : Research into optically pure morpholine building blocks and their derivatives underscores the significance of morpholine structures, such as those related to 1-morpholinocyclododecene, in developing enantiomerically pure pharmaceutical compounds (Stojiljkovic et al., 2022).

Chemical Analysis and Properties

  • Phase Equilibrium Studies : Morpholine, and by extension its derivatives, are studied for their volumetric properties and phase equilibrium, critical in process industries. The study of similar compounds, such as 1-morpholinocyclododecene, could be important for understanding solvent interactions in chemical processes (Kumari et al., 2017).

  • Combustion Chemistry : Studying the combustion chemistry of morpholine derivatives, including 1-morpholinocyclododecene, can provide insights into their stability, reactivity, and potential environmental impact. This is crucial in assessing their use in various industrial applications (Lucassen et al., 2009).

Safety And Hazards

The safety and hazards of 1-Morpholinocyclododecene are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

4-[(1E)-cyclododecen-1-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTBSJOMNRSBGA-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=CCCCC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC/C(=C\CCCC1)/N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309274
Record name 1-Morpholino-1-cyclododecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholinocyclododecene

CAS RN

3725-39-1
Record name 1-Morpholino-1-cyclododecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3725-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Cyclododecen-1-yl)morpholine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003725391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Morpholino-1-cyclododecene
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Record name 4-(1-cyclododecen-1-yl)morpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Morpholinocyclododecene

Citations

For This Compound
15
Citations
LI Zakharkin, VV Guseva - Bulletin of the Academy of Sciences of the …, 1976 - Springer
… However, we obtained results different from those given in [1] when we studied the reaction of 1-morpholinocyclododecene (I) with acrolein. It was found that the reaction of (I) with …
Number of citations: 0 link.springer.com
JR Hargreaves, PW Hickmott… - Journal of the Chemical …, 1969 - pubs.rsc.org
… That rearrangement of the iminium salt (I) to the enamino-ketone salt (11) occurred during the initial reaction period was shown in the case of 1-morpholinocyclododecene by the UV …
Number of citations: 0 pubs.rsc.org
AP Tulloch - Lipids, 1977 - Springer
… ) and 1-morpholinocyclohexene (8), respectively, and methyl 13-oxohexadecanoate and 13-oxooctadecanoate were obtained by enamine synthesis using 1-morpholinocyclododecene …
Number of citations: 0 link.springer.com
CT Goralski, B Singaram, HC Brown - The Journal of Organic …, 1987 - ACS Publications
… In contrast to the above results, the hydroboration-oxidation of 1-morpholinocyclododecene afforded trans-cyclododecene as the major product. The corresponding amino alcohol and 4-…
Number of citations: 0 pubs.acs.org
BA McAndrew, SW Russell - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… Under nitrogen, at room temperature, methyl vinyl ketone (7-0 g) in dry benzene (25 ml) was added over 0-5 h to a stirred solution of 1-morpholinocyclododecene (31) (25.1 g) in dry …
Number of citations: 0 pubs.rsc.org
PW Hickmott, GJ Miles, G Sheppard… - Journal of the …, 1973 - pubs.rsc.org
… in situ, with 1-morpholinocyclododecene. However, the only product isolated was shown by spectroscopic evidence to be the dihydro-y-pyrone derivative [ (XXVI), Scheme 41. None of …
Number of citations: 0 pubs.rsc.org
RJ Light, JSV Hunter - Biochemistry, 1970 - ACS Publications
… -Morpholinocyclodecene (I) and 1morpholinocyclododecene (II) were prepared by the method of Hünig et al. (1961). The crude enamines, purified by vacuum distillation, were …
Number of citations: 0 pubs.acs.org
JR Mahajan, IS Resck - Journal of the Brazilian Chemical Society, 1997 - SciELO Brasil
… 1-morpholinocyclododecene was prepared using titanium tetrachloride method 29 ; a slightly yellowish viscous liquid, bp142-144 C/0.5 torr (lit. , bp 125-130 C /0.05 Torr). …
Number of citations: 0 www.scielo.br
MG Menges, J Penelle… - …, 2007 - ACS Publications
… 1,32-Triacontanediol was synthesized in five steps using a procedure developed by Hünig and Buysch from 1-morpholinocyclododecene and sebacoyl chloride. After (2 + 2) …
Number of citations: 0 pubs.acs.org
GJ Kang, TH Chan - The Journal of Organic Chemistry, 1985 - ACS Publications
Two metacyclophanes with a morpholine substituent inside the cavity of the hydrocarbon ring are synthesized. These metacyclophanes possess planar chirality and are successfully …
Number of citations: 0 pubs.acs.org

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